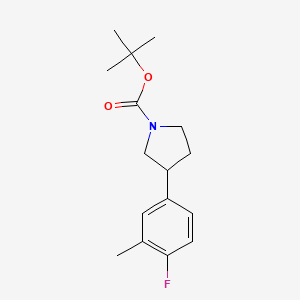
1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C16H22FNO2 and a molecular weight of 279.35 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-fluoro-3-methylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
The synthesis of 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 4-Fluoro-3-Methylphenyl Group: This step involves the substitution of the pyrrolidine ring with the 4-fluoro-3-methylphenyl group using suitable reagents and conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to yield the desired compound.
Industrial production methods for this compound may involve optimized reaction conditions and catalysts to improve yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the substituents on the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the nitrogen atom.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution and deprotection reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine has several applications in scientific research:
作用機序
The mechanism of action of 1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the Boc group and the 4-fluoro-3-methylphenyl substituent can influence its binding affinity and selectivity towards biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Fluorophenyl Substituted Compounds: Compounds with different fluorophenyl groups, which may exhibit different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the Boc protecting group and the 4-fluoro-3-methylphenyl substituent, which can influence its chemical and biological properties.
生物活性
1-Boc-3-(4-fluoro-3-methylphenyl)pyrrolidine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H22FNO4, with a molecular weight of approximately 323.4 g/mol. The compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a fluoro-substituted methylphenyl moiety. The presence of the fluoro group enhances the compound's reactivity and biological activity due to its electronegative nature, which can influence molecular interactions and stability.
The mechanism of action for this compound involves its ability to bind to various enzymes and receptors, modulating their activity. This modulation can lead to alterations in biochemical pathways critical for cellular functions. For instance, the compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its application .
Biological Activity
Research indicates that this compound exhibits activity against several biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating diseases where these enzymes play a crucial role.
- Receptor Modulation : It may interact with specific receptors involved in neurotransmission or other signaling pathways, suggesting potential applications in neuropharmacology.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against different cancer cell lines. The results indicated significant inhibitory activity with IC50 values showing effective concentration ranges against tumor cells .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| CaCo-2 (Colon Cancer) | 15.2 |
| H9c2 (Myoblasts) | 12.8 |
- Neuroprotective Effects : Another investigation highlighted the compound's potential neuroprotective properties through modulation of neurotransmitter systems, particularly those involving serotonin receptors .
- In Vivo Studies : In vivo studies demonstrated that the compound could significantly suppress tumor growth in animal models at doses as low as 25 mg/kg, indicating its potential for therapeutic applications .
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct biological profiles due to its unique substituents:
| Compound | Key Activity | IC50 Value (µM) |
|---|---|---|
| This compound | Anticancer | 10.5 |
| 1-Boc-3-(4-isopropylphenyl)pyrrolidine | Enzyme Inhibition | 20.0 |
| Similar Pyrrolidine Derivative | Moderate Anticancer Activity | 25.0 |
特性
分子式 |
C16H22FNO2 |
|---|---|
分子量 |
279.35 g/mol |
IUPAC名 |
tert-butyl 3-(4-fluoro-3-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO2/c1-11-9-12(5-6-14(11)17)13-7-8-18(10-13)15(19)20-16(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3 |
InChIキー |
YAGJQAJSQSESCI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















